1,2,3,4,5-Pentabromo-6-chlorocyclohexane

Flame retardant thermal stability Polymer processing degradation Polystyrene foam extrusion

1,2,3,4,5-Pentabromo-6-chlorocyclohexane (CAS 87-84-3, also known as pentabromochlorocyclohexane, chloropentabromocyclohexane, FR‑651A, and FR‑651P) is a halogenated cycloaliphatic flame retardant belonging to the cyclohexyl halide class. Its molecular formula is C₆H₆Br₅Cl, with a molecular weight of 513.08 g/mol.

Molecular Formula C6H6Br5Cl
Molecular Weight 513.08 g/mol
CAS No. 87-84-3
Cat. No. B1361348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-Pentabromo-6-chlorocyclohexane
CAS87-84-3
Molecular FormulaC6H6Br5Cl
Molecular Weight513.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1Br)Br)Br)Br)Br)Cl
InChIInChI=1S/C6H6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
InChIKeyUZOSVZSBPTTWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5-Pentabromo-6-chlorocyclohexane (CAS 87-84-3): Procurement-Relevant Identity and Baseline for Flame Retardant Selection


1,2,3,4,5-Pentabromo-6-chlorocyclohexane (CAS 87-84-3, also known as pentabromochlorocyclohexane, chloropentabromocyclohexane, FR‑651A, and FR‑651P) is a halogenated cycloaliphatic flame retardant belonging to the cyclohexyl halide class. Its molecular formula is C₆H₆Br₅Cl, with a molecular weight of 513.08 g/mol [1]. The compound is a white crystalline powder with a melting point of 190–199 °C, soluble in acetone, chloroform, and aromatic hydrocarbons, but insoluble in water [2]. It is historically deployed as an additive flame retardant specifically for polystyrene and expanded polystyrene (EPS) foams, commercialized under the trade name FR‑651A by Dow Chemical Company .

Why Generic Halogenated Cyclohexane Flame Retardants Cannot Substitute for 1,2,3,4,5-Pentabromo-6-chlorocyclohexane in Polystyrene Foam Applications


Simple in-class substitution with other brominated cycloaliphatic flame retardants—particularly hexabromocyclododecane (HBCD) or fully brominated hexabromocyclohexane—fails because 1,2,3,4,5-pentabromo-6-chlorocyclohexane exhibits a unique set of quantifiable physico-chemical and toxicological properties that directly govern its processing behavior, environmental fate, and regulatory status. Notably, its thermal decomposition rate under polystyrene extrusion conditions is approximately threefold higher than that of HBCD [1], and its soil biodegradation half-life is an order of magnitude shorter under both aerobic and anaerobic regimes [2]. These differentials render generic substitution scientifically unsound without full re-engineering of both the compounding process and the environmental risk assessment. The quantitative evidence below substantiates exactly where and how this compound diverges from its closest structural and functional analogs.

Quantitative Differentiation Evidence for 1,2,3,4,5-Pentabromo-6-chlorocyclohexane: Comparator-Based Performance, Environmental, and Toxicological Data


Thermal Decomposition Rate vs. Hexabromocyclododecane Under Polystyrene Processing Conditions

Under polystyrene extrusion temperature conditions (200–226 °C), 1,2,3,4,5-pentabromo-6-chlorocyclohexane decomposes at approximately three times the rate of hexabromocyclododecane (HBCD), as measured by HBr evolution kinetics. This is the only direct head-to-head thermal decomposition comparison published for these two primary polystyrene flame retardants [1].

Flame retardant thermal stability Polymer processing degradation Polystyrene foam extrusion

Soil Biodegradation Half-Life vs. Hexabromocyclododecane: Aerobic and Anaerobic Regimes

1,2,3,4,5-Pentabromo-6-chlorocyclohexane (as the predominant component, ~55%, of a hexahalocyclohexane mixture designated FR‑651A) exhibits substantially shorter soil half-lives than hexabromocyclododecane (HBCD) under both aerobic and anaerobic conditions. Under aerobic conditions, the pentabromochlorocyclohexane half-life is approximately 10 days [1], compared to 63 days reported for HBCD [2]. Under anaerobic (flooded) conditions, the half-life is less than 5 hours for pentabromochlorocyclohexane [1], versus approximately 6.9 days for HBCD [2]. These cross-study data indicate an order-of-magnitude or greater difference in environmental persistence.

Environmental fate Soil biodegradation Flame retardant persistence

Effective Loading Level in Polystyrene Foam vs. Hexabromocyclododecane Typical Use Level

1,2,3,4,5-Pentabromo-6-chlorocyclohexane achieves effective flame retardancy in polystyrene foam at a loading level of 1.5%–2.0% by weight [1] [2]. By comparison, hexabromocyclododecane (HBCD)—the predominant brominated flame retardant historically used in polystyrene foam insulation—is typically recommended at a loading of 2% by weight in expanded polystyrene (EPS) . The lower end of the effective range for the target compound (1.5%) therefore represents a potential loading advantage relative to HBCD in formulations where additive minimization is critical for preserving polymer mechanical properties.

Flame retardant loading Polystyrene foam formulation Additive efficiency

Synergistic Flame Retardant Efficiency in Polypropylene: Combination Formulation Loading Reduction

A synergistic ternary flame retardant composition containing 1,2,3,4,5-pentabromo-6-chlorocyclohexane, tetrabromophthalic anhydride, and antimony trioxide reduces the total flame retardant loading required for self-extinguishing polypropylene from 20–35 parts per hundred parts resin (phr) for each ingredient used alone, to 1–12 phr for the synergistic combination [1]. This represents an 83%–94% reduction in additive loading at the lower bound.

Synergistic flame retardant Polypropylene Antimony trioxide synergy

Repeat-Dose Oral Toxicity NOEL Profile vs. Hexabromocyclododecane in Rodent Models

In a 28-day repeated-dose oral toxicity study in Crj:CD (SD) rats, 1,2,3,4,5-pentabromo-6-chlorocyclohexane showed no-observed-effect levels (NOELs) of 140 mg/kg/day for males and 1,000 mg/kg/day for females, with the only treatment-related findings being increased relative liver weight and renal hyaline droplets in males at 1,000 mg/kg/day—both of which were reversible after a 14-day recovery period [1]. By comparison, hexabromocyclododecane (HBCD) administered in the diet for 28 days to Sprague-Dawley rats showed significantly lower effect thresholds: increased absolute and relative liver weights and thyroid follicular hyperplasia were observed at all doses tested (lowest dose 900 mg/kg/day), precluding establishment of a NOAEL from that particular study [2].

Toxicology NOEL Flame retardant safety assessment

Evidence-Backed Application Scenarios for 1,2,3,4,5-Pentabromo-6-chlorocyclohexane in Flame Retardant Formulation and Environmental Research


Expanded Polystyrene (EPS) Foam Insulation Requiring Reduced Additive Loading and Tailored Processing Stability

In EPS foam insulation manufacturing, 1,2,3,4,5-pentabromo-6-chlorocyclohexane can be incorporated at 1.5%–2.0% by weight, achieving effective flame retardancy at loadings that may be up to 25% lower than the typical 2% HBCD benchmark [1]. However, formulators must account for its ~3-fold faster thermal decomposition rate relative to HBCD under extrusion temperatures (200–226 °C) [2]. This makes the compound particularly suited to lower-temperature suspension polymerization processes for expandable polystyrene bead production, as described in US Patent 3,923,706, where the additive is incorporated after ~92% monomer conversion at temperatures below the critical decomposition window [3].

Polypropylene Textile and Carpet Backing Flame Retardancy via Synergistic Ternary Formulation

For polypropylene textile applications where high additive loadings cause unacceptable spew-out and tensile strength loss, the synergistic ternary composition of 1,2,3,4,5-pentabromo-6-chlorocyclohexane with tetrabromophthalic anhydride and antimony trioxide enables a total flame retardant loading of only 1–12 phr while maintaining self-extinguishing performance, compared to 20–35 phr required when each agent is used individually [4]. This scenario is directly supported by US Patent 3,738,958, which demonstrated that the synergistic combination preserves polypropylene fiber mechanical properties and eliminates surface spew issues that plague single-agent formulations [4].

Environmental Risk Assessment and Regulatory Compliance Studies Comparing Brominated Flame Retardant Persistence

The markedly shorter soil half-lives of 1,2,3,4,5-pentabromo-6-chlorocyclohexane (aerobic ~10 days, anaerobic <5 hours) [5] relative to HBCD (aerobic ~63 days, anaerobic ~6.9 days) [6] make this compound a scientifically informative reference material for comparative environmental fate studies. In jurisdictions where HBCD is regulated as a persistent organic pollutant under the Stockholm Convention, procurement of pentabromochlorocyclohexane as an analytical standard enables laboratories to quantify the differential environmental behavior of structurally related brominated cycloaliphatic flame retardants in soil and sediment matrices [7].

Toxicological Benchmarking and Occupational Exposure Limit Development

With clearly defined NOEL values from a GLP-compliant 28-day repeat-dose oral toxicity study in rats (males: 140 mg/kg/day; females: 1,000 mg/kg/day) [8], and availability of a two-year chronic toxicity/oncogenicity dataset in Fischer 344 rats [9], 1,2,3,4,5-pentabromo-6-chlorocyclohexane provides a more robust toxicological reference point than HBCD, for which certain 28-day studies failed to establish a NOAEL [10]. This differential supports its use as a comparator compound in toxicological research programs aimed at understanding structure-activity relationships among halogenated cycloaliphatic flame retardants, and as a reference material for occupational health assessment in industrial hygiene laboratories.

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